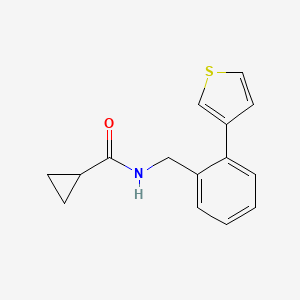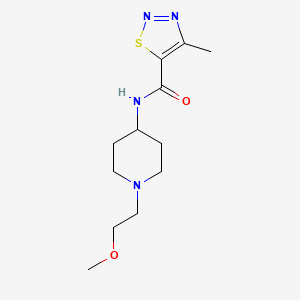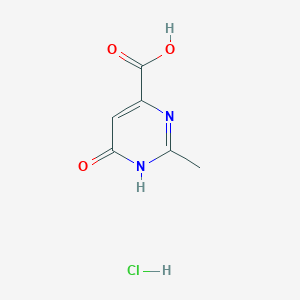![molecular formula C17H23N3O B2531279 N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide CAS No. 1210890-99-5](/img/structure/B2531279.png)
N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanocyclopentyl group and a phenylaminoacetamide moiety. Its distinct chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyanocyclopentyl intermediate: This step involves the reaction of cyclopentanone with a cyanating agent, such as cyanogen bromide, under basic conditions to form 1-cyanocyclopentyl bromide.
Amination reaction: The 1-cyanocyclopentyl bromide is then reacted with 2-(propan-2-yl)aniline in the presence of a base, such as potassium carbonate, to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocyclopentyl group or the phenylaminoacetamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide can be compared with other similar compounds, such as:
N-(1-cyanocyclopentyl)-2-{[2-(methyl)phenyl]amino}acetamide: This compound has a similar structure but with a methyl group instead of a propan-2-yl group, which may result in different chemical and biological properties.
N-(1-cyanocyclopentyl)-2-{[2-(ethyl)phenyl]amino}acetamide: The presence of an ethyl group instead of a propan-2-yl group can also influence the compound’s reactivity and interactions with molecular targets.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13(2)14-7-3-4-8-15(14)19-11-16(21)20-17(12-18)9-5-6-10-17/h3-4,7-8,13,19H,5-6,9-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMFMYKQIWEKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2531204.png)
![3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2531207.png)




![1-[(3S,4S)-4-[(Prop-2-enoylamino)methyl]oxolan-3-yl]triazole-4-carboxamide](/img/structure/B2531214.png)

![9-(2,5-dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2531217.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide](/img/structure/B2531218.png)
![4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2531219.png)
